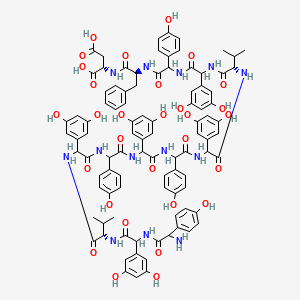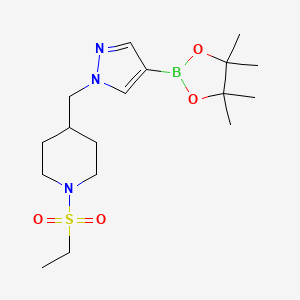
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, a pyrazole, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, temperatures, and catalysts to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones: These compounds share a similar bromothiophene moiety and are known for their biological activities.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: This compound features a benzoic acid moiety and is used in the synthesis of metal-organic frameworks.
Uniqueness
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C21H14BrN3O3S |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
3-[[3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H14BrN3O3S/c22-18-10-9-17(29-18)19-16(12-25(24-19)15-7-2-1-3-8-15)20(26)23-14-6-4-5-13(11-14)21(27)28/h1-12H,(H,23,26)(H,27,28) |
Clé InChI |
HQCXZZKJWJSRCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)

![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

